2,4,6-Trimethylbiphenyl
Overview
Description
2,4,6-Trimethylbiphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are attached to the 2, 4, and 6 positions of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbiphenyl can be synthesized through the reaction of biphenyl with methyl chloride in the presence of a catalyst. The reaction typically involves Friedel-Crafts alkylation, where an aluminum chloride catalyst is used to facilitate the attachment of methyl groups to the biphenyl structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: It reacts with oxygen to form products such as acetone and benzoic acid.
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Triethyl phosphite and other reducing agents.
Substitution: Various electrophiles and catalysts.
Major Products:
Oxidation: Acetone and benzoic acid.
Reduction: 2-Amino-2,4,6-trimethylbiphenyl.
Substitution: Depending on the electrophile used, different substituted biphenyl derivatives can be formed.
Scientific Research Applications
2,4,6-Trimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Studies are being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,6-Trimethylbiphenyl exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in radical reactions, where it can form free radicals that interact with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
2,4,6-Trimethylphenol: Another trimethyl derivative of benzene, but with a hydroxyl group instead of a biphenyl structure.
2,3,4-Trimethylbiphenyl: A similar compound with methyl groups attached to different positions on the biphenyl structure.
Uniqueness: 2,4,6-Trimethylbiphenyl is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that other similar compounds may not undergo.
Properties
IUPAC Name |
1,3,5-trimethyl-2-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUYUULLQLNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192841 | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3976-35-0 | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the Carbon-13 NMR chemical shifts of the methyl groups in 2,4,6-Trimethylbiphenyl different from those in 2,2′-dimethylbiphenyl and 2,2′,6,6′-tetramethylbiphenyl?
A1: The research paper "Carbon-13 Magnetic Resonance Chemical Shifts in Alkylbiphenyls" [] investigates the structural nuances of various alkyl biphenyls using Carbon-13 NMR. One key finding relates to the chemical shifts observed in the methyl groups of different biphenyl configurations.
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